molecular formula C17H24N2O3 B7011272 N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide

Cat. No.: B7011272
M. Wt: 304.4 g/mol
InChI Key: POKBKULVJJIZKU-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the methoxyphenyl group and the spirocyclic nonane structure imparts unique chemical and biological properties to this compound.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-21-14-5-3-2-4-13(14)6-9-18-16(20)15-17(12-19-15)7-10-22-11-8-17/h2-5,15,19H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKBKULVJJIZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2C3(CCOCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the alkylation of the spirocyclic core with a 2-methoxyphenyl ethyl halide in the presence of a base, such as potassium carbonate or sodium hydride.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or an anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can facilitate binding to hydrophobic pockets, while the spirocyclic structure can enhance the stability and specificity of the interaction. The carboxamide group can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
  • N-[2-(2-hydroxyphenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
  • N-[2-(2-chlorophenyl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct physical and chemical properties, making it a valuable compound for various applications.

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